- Preparation of sulfonate-ionic liquid with low halide content using microreactor, Korea, , ,
Cas no 45470-32-4 (1,3-Dimethylimidazolium)

1,3-Dimethylimidazolium structure
Nombre del producto:1,3-Dimethylimidazolium
1,3-Dimethylimidazolium Propiedades químicas y físicas
Nombre e identificación
-
- 1,3-dimethyl-1,2-dihydroimidazol-1-ium
- 1,3-dimethylimidazol-1-ium
- [dmim]
- 1,3-DIMETHYLIMIDAZOLIUM
- CS-0184054
- CHEBI:61322
- 1,3-dimethylimidazolenyl carbene
- 45470-32-4
- DTXCID2028066
- AKOS032954361
- DTXSID1048095
- Q27131029
- (dmim)
- CHEMBL1229272
- 1,3-dimethyl-1H-imidazol-3-ium
- 1,3-dimethylimidazolium dimethylphosphite
- 1,3-Dimethylimidazolium
-
- Renchi: InChI=1S/C5H9N2/c1-6-3-4-7(2)5-6/h3-5H,1-2H3/q+1
- Clave inchi: HVVRUQBMAZRKPJ-UHFFFAOYSA-N
Atributos calculados
- Calidad precisa: 97.076573296Da
- Masa isotópica única: 97.076573296Da
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 7
- Cuenta de enlace giratorio: 0
- Complejidad: 55.1
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.1
- Superficie del Polo topológico: 8.8Ų
1,3-Dimethylimidazolium Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 10 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Solvents: Toluene ; cooled; 1 h, rt
Referencia
- Removal of Organic Sulfur from Hydrocarbon Resources Using Ionic LiquidsEnergy & Fuels, 2008, 22(5), 3303-3307,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Referencia
- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazolesPhosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57,
Synthetic Routes 4
Condiciones de reacción
1.1 20 min, 0 °C; 120 min, 0 °C
Referencia
- Chloroperoxidase from Caldariomyces fumago is active in the presence of an ionic liquid as co-solventBiotechnology Letters, 2004, 26(23), 1815-1819,
Synthetic Routes 5
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; rt; 24 h, 70 °C
Referencia
- 1H NMR Evaluation of Polar and Nondeuterated Ionic Liquids for Selective Extraction of Cellulose and Xylan from Wheat BranACS Sustainable Chemistry & Engineering, 2014, 2(9), 2204-2210,
Synthetic Routes 6
Condiciones de reacción
Referencia
- A simple, efficient and green procedure for Knoevenagel reaction in [MMIm][MSO4] ionic liquidCatalysis Communications, 2008, 9(8), 1779-1781,
Synthetic Routes 7
Condiciones de reacción
1.1 Solvents: Toluene ; rt; cooled; 20 - 30 °C; 2 h, rt
Referencia
- Method for preparing dialkylimidazolium bis(trifluoromethanesulfonyl)imide as electrolyte additive of lithium-ion battery, China, , ,
Synthetic Routes 8
Condiciones de reacción
Referencia
- A mild and efficient procedure for alkenols oxyselenocyclization by using ionic liquidsJournal of Physical Organic Chemistry, 2019, 32(5),,
Synthetic Routes 9
Condiciones de reacción
1.1 Solvents: Toluene ; rt; 2 h, rt
Referencia
- Study on preparation of room-temperature ionic liquids 1-alkyl-3-methylimidazole methyl sulfate and its electrical conductivity investigationJingxi Yu Zhuanyong Huaxuepin, 2007, 15(10), 16-18,
Synthetic Routes 10
Condiciones de reacción
1.1 Solvents: Toluene ; 0 °C
Referencia
- Electrosynthesis and electrochemical characterisation of polypyrrole in 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate and 1,2-dimethylimidazolium methylsulfate. Application to the detection of copper in aqueous solutionsInternational Journal of Environmental Analytical Chemistry, 2022, 102(17), 5166-5178,
Synthetic Routes 11
Condiciones de reacción
1.1 Solvents: Toluene ; < 40 °C; 1 h, rt
Referencia
- Synthesis of salidroside analog 4,4-di(4-hydroxyphenyl)pentyl-β-D-glucopyranoside, China, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Solvents: Toluene ; 0 °C; < 40 °C; 1 h, rt
Referencia
- Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anionsGreen Chemistry, 2002, 4(5), 407-413,
Synthetic Routes 13
Condiciones de reacción
1.1 48 h, rt
Referencia
- Volumetric Properties of Aqueous Ionic-Liquid Solutions at Different TemperaturesJournal of Chemical & Engineering Data, 2015, 60(6), 1750-1755,
Synthetic Routes 14
Condiciones de reacción
Referencia
- Preparation of ionic fluids by treatment of amines, phosphines, imidazoles, pyridines, triazoles, and pyrazoles with dialkyl sulfates followed by ion exchange., European Patent Organization, , ,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Referencia
- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazolesPhosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57,
Synthetic Routes 16
Condiciones de reacción
1.1 Solvents: Toluene ; < 40 °C; 1 h, rt
1.2 Catalysts: Sulfuric acid , Water ; rt → 70 °C
1.2 Catalysts: Sulfuric acid , Water ; rt → 70 °C
Referencia
- Alkyl Chain Interaction at the Surface of Room Temperature Ionic Liquids: Systematic Variation of Alkyl Chain Length (R = C1-C4, C8) in both Cation and Anion of [RMIM][R-OSO3] by Sum Frequency Generation and Surface TensionJournal of Physical Chemistry B, 2009, 113(4), 923-933,
Synthetic Routes 17
Condiciones de reacción
Referencia
- Preparation of quaternary ammonium salt ionic liquid free of halogen ions and Na ions, China, , ,
1,3-Dimethylimidazolium Raw materials
- Sulfuric acid,monomethyl ester
- 1-Methylimidazole
- 1,3-dimethylimidazole-2(3h)-thione
- 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-
1,3-Dimethylimidazolium Preparation Products
1,3-Dimethylimidazolium Literatura relevante
-
Weijia Huang,Danxing Zheng,Changxing Xia,Lejun Feng,Li Dong,Peixue Jiang Phys. Chem. Chem. Phys. 2017 19 16242
-
2. Cu(i)-containing room temperature ionic liquids as selective and reversible absorbents for propyneJin Hyung Kim,Jelliarko Palgunadi,Deb Kumar Mukherjee,Hyun Joo Lee,Honggon Kim,Byoung Sung Ahn,Minserk Cheong,Hoon Sik Kim Phys. Chem. Chem. Phys. 2010 12 14196
-
Victor M. Chernyshev,Oleg V. Khazipov,Maxim A. Shevchenko,Andrey Yu. Chernenko,Alexander V. Astakhov,Dmitry B. Eremin,Dmitry V. Pasyukov,Alexey S. Kashin,Valentine P. Ananikov Chem. Sci. 2018 9 5564
-
Lauren Myles,Rohitkumar G. Gore,Nicholas Gathergood,Stephen J. Connon Green Chem. 2013 15 2740
-
Li Jiang,Bodong Zhang,Guillaume Médard,Ari Paavo Seitsonen,Felix Haag,Francesco Allegretti,Joachim Reichert,Bernhard Kuster,Johannes V. Barth,Anthoula C. Papageorgiou Chem. Sci. 2017 8 8301
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